3-(6-Bromopyridin-3-YL)propan-1-amine
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Overview
Description
3-(6-Bromopyridin-3-YL)propan-1-amine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a bromine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-YL)propan-1-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction introduces a bromine atom at the 6-position of the pyridine ring. The resulting 3-amino-6-bromopyridine can then be further reacted with propan-1-amine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-3-YL)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium tert-butoxide and XPhos ligand: Used in Buchwald–Hartwig amination for polymerization.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Polyaminopyridines: Formed through polymerization reactions.
Scientific Research Applications
3-(6-Bromopyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-3-YL)propan-1-amine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and amine functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-bromopyridine: A precursor in the synthesis of 3-(6-Bromopyridin-3-YL)propan-1-amine.
N-(Pyridin-2-yl)amides: Compounds with similar pyridine-based structures and biological activities.
3-Bromoimidazo[1,2-a]pyridines: Compounds with similar bromine-substituted pyridine rings.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a propan-1-amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2 |
InChI Key |
SWOISGWRHVSWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCCN)Br |
Origin of Product |
United States |
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